4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C26H18BrClN2O4 and a molecular weight of 537.801 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and naphthyloxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the naphthyloxyacetyl intermediate: This step involves the reaction of 2-naphthol with acetic anhydride to form 2-naphthyloxyacetic acid.
Hydrazone formation: The naphthyloxyacetic acid is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Final coupling reaction: The carbohydrazonoyl intermediate is coupled with 4-bromo-2-chlorobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of bromine and chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The naphthyloxy and carbohydrazonoyl groups can be targets for oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The naphthyloxy and carbohydrazonoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
The uniqueness of 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for research.
Properties
CAS No. |
765910-60-9 |
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Molecular Formula |
C26H18BrClN2O4 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H18BrClN2O4/c27-20-10-12-24(34-26(32)22-7-3-4-8-23(22)28)19(13-20)15-29-30-25(31)16-33-21-11-9-17-5-1-2-6-18(17)14-21/h1-15H,16H2,(H,30,31)/b29-15+ |
InChI Key |
CSTRCZANSIKMSM-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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